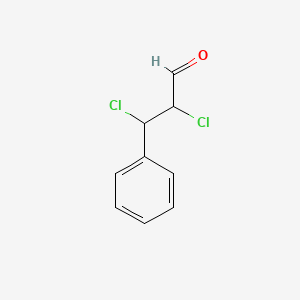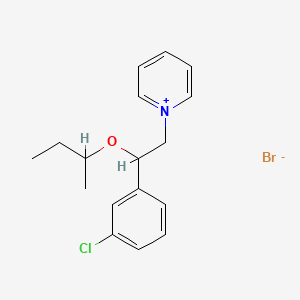
Triphenylsulfanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylsulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and an acetate anion. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenylsulfanium acetate can be synthesized through the reaction of triphenylsulfonium chloride with sodium acetate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale filtration and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Triphenylsulfanium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylsulfoxide and triphenylsulfone.
Reduction: It can be reduced to form triphenylsulfide.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used.
Major Products:
Oxidation: Triphenylsulfoxide, triphenylsulfone.
Reduction: Triphenylsulfide.
Substitution: Various substituted triphenylsulfonium compounds.
Aplicaciones Científicas De Investigación
Triphenylsulfanium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological redox processes.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of triphenylsulfanium acetate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The sulfonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparación Con Compuestos Similares
- Triphenylsulfonium chloride
- Triphenylsulfonium bromide
- Triphenylsulfonium iodide
Comparison: Triphenylsulfanium acetate is unique among these compounds due to the presence of the acetate anion, which can participate in nucleophilic substitution reactions. This makes it more versatile in organic synthesis compared to its halide counterparts .
Propiedades
Número CAS |
19600-49-8 |
|---|---|
Fórmula molecular |
C20H18O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
triphenylsulfanium;acetate |
InChI |
InChI=1S/C18H15S.C2H4O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4/h1-15H;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
XZZGCKRBJSPNEF-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



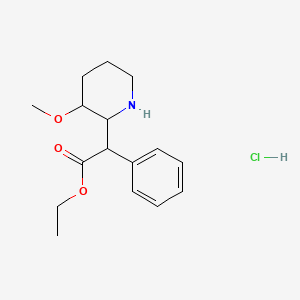
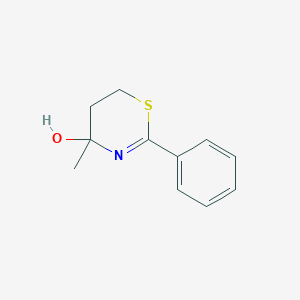
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
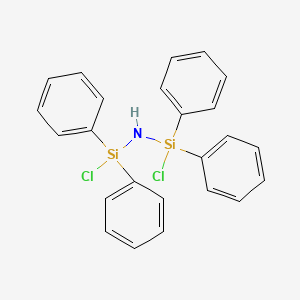
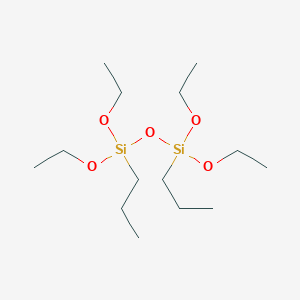
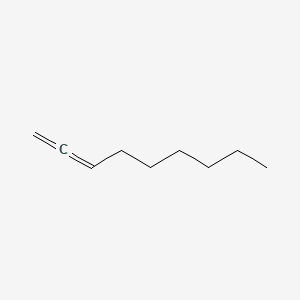
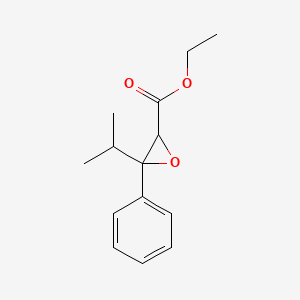
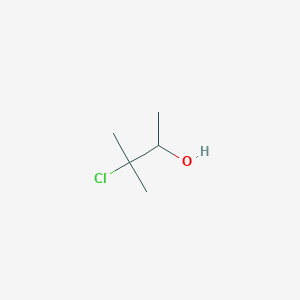
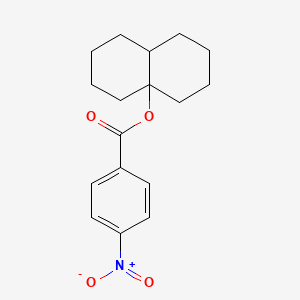
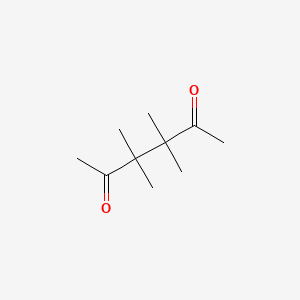
![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
